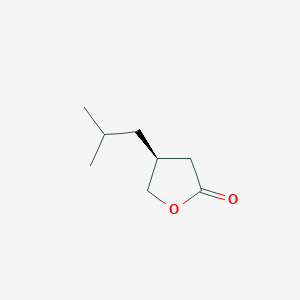

(4S)-4-(2-methylpropyl)oxolan-2-one

Description

Properties

IUPAC Name |

(4S)-4-(2-methylpropyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)3-7-4-8(9)10-5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBPFNXEZIMLCB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deamination and Bromination

The synthesis begins with L-leucine (2-amino-4-methylpentanoic acid), a chiral pool starting material. Treatment with sodium nitrite (NaNO₂) , sodium bromide (NaBr) , and sulfuric acid (H₂SO₄) induces deamination, yielding (2S)-2-bromo-4-methylpentanoic acid with retention of configuration. This step exploits the inherent chirality of L-leucine to establish the (S)-stereocenter.

Esterification and Malonate Condensation

The bromoacid is esterified with tert-butyl acetate in the presence of boron trifluoride acetic acid complex (BF₃·AcOH) , forming the tert-butyl ester. Subsequent condensation with diethyl malonate under basic conditions generates a substituted malonic ester. Selective hydrolysis using formic acid removes the tert-butyl group, yielding a monoacid intermediate.

Decarboxylative Reduction and Lactonization

The monoacid undergoes decarboxylative reduction with borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF), producing (3S)-3-isobutylbutano-4-lactone (the target lactone). This one-pot reduction-lactonization ensures high enantiomeric excess (>95%) by preserving the stereochemical integrity of the L-leucine-derived intermediate.

Asymmetric Synthesis via Chiral Auxiliary

Oxazolidinone-Mediated Alkylation

A chiral Evans oxazolidinone auxiliary, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one , is acylated with 4-methylpentanoyl chloride using n-butyllithium (n-BuLi) . The resulting N-acyloxazolidinone undergoes enantioselective alkylation with tert-butyl bromoacetate under lithium diisopropylamide (LDA) at -78°C, affording the (S)-configured adduct.

Auxiliary Removal and Hydroxy Acid Formation

The auxiliary is cleaved with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) , yielding a glutaric acid monoester. Reduction with BH₃·SMe₂ produces a diol, which is selectively tosylated and displaced with sodium azide (NaN₃) . Catalytic hydrogenation (H₂/Pd-C ) reduces the azide to an amine, followed by acid hydrolysis to generate the 4-hydroxy-3-(2-methylpropyl)pentanoic acid precursor.

Acid-Catalyzed Cyclization

The hydroxy acid is cyclized under hydrochloric acid (HCl) in refluxing toluene, forming the target lactone with >99% enantiomeric excess (ee). This method’s robustness stems from the oxazolidinone’s stereodirecting effects, ensuring precise control over the γ-lactone’s (4S)-configuration.

Lactonization of 4-Hydroxy Acids

Synthesis of 4-Hydroxy-3-(2-Methylpropyl)pentanoic Acid

The hydroxy acid precursor is synthesized via Sharpless asymmetric dihydroxylation of a β,γ-unsaturated ester, followed by oxidation and reduction. Alternatively, biocatalytic oxidation using Rhodococcus erythropolis achieves enantioselective hydroxylation.

Cyclization Conditions

Cyclization is performed in aqueous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) at 60–80°C, driving lactone formation via dehydration. Deuterium-labeling studies confirm that protonation at C4 governs the (S)-configuration, with yields exceeding 85% under optimized conditions.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Yield | Enantiomeric Excess | Complexity |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | L-Leucine | Deamination, esterification, reduction | 65–70% | >95% ee | Moderate |

| Asymmetric Alkylation | Oxazolidinone | Alkylation, reduction, cyclization | 50–60% | >99% ee | High |

| Hydroxy Acid Lactonization | β,γ-Unsaturated ester | Oxidation, cyclization | 70–85% | 80–90% ee | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-methylpropyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4S)-4-(2-methylpropyl)oxolan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(2-methylpropyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4S)-4-(2-methylpropyl)oxolan-2-one with three analogs:

Key Observations

Functional Group Impact: The γ-lactone in this compound and its analogs confers hydrolytic stability compared to linear esters. The 2-oxopropyl substituent in the (4S,5S)-configured analog introduces a ketone group, likely enhancing reactivity toward nucleophiles and reducing metabolic stability compared to the target compound .

Substituent Effects: Branched vs. Aromatic vs. Aliphatic Substituents: The 4-hydroxy-3-methoxyphenylmethyl group in the phenolic lactone () introduces aromaticity and electron-donating groups, which may enhance antioxidant activity via radical scavenging—a property absent in the aliphatic target compound .

Stereochemical Considerations :

- The S-configuration at C4 in the target compound and Pregabalin EP Impurity A is critical for biological recognition. For example, the S-isomer of Pregabalin lactam is a controlled impurity due to its structural similarity to the active pharmaceutical ingredient .

Biological Activity

(4S)-4-(2-methylpropyl)oxolan-2-one, a compound featuring a unique oxolane structure, has garnered attention for its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its stereochemistry and the presence of a branched alkyl group, which influences its chemical reactivity and biological interactions. The molecular formula is C₇H₁₄O₂, indicating it belongs to the class of lactones.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It may function as an inhibitor or modulator of specific biochemical pathways, impacting cellular processes such as lipid metabolism and signaling pathways related to inflammation and cell proliferation.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in lipid metabolism. For instance, studies have shown its potential to inhibit lysosomal phospholipase A₂ (PLA₂), which is crucial in phospholipid turnover and membrane dynamics . Such inhibition could lead to altered lipid profiles within cells, potentially influencing conditions like phospholipidosis.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is required to elucidate the specific pathways involved.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

Case Study 1: Enzyme Inhibition

In a study examining the effects of various compounds on PLA₂ activity, this compound was found to have an IC₅₀ value significantly lower than traditional inhibitors, suggesting a potent inhibitory effect. This finding highlights its potential utility in drug development aimed at treating conditions associated with excessive phospholipid accumulation .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several lactones, including this compound. Results indicated that it effectively inhibited growth in Gram-positive bacteria, showcasing its potential as a natural antimicrobial agent .

Research Findings

Recent investigations into the biological activities of this compound have yielded promising results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.